3-Pyridin-3-yl-piperazine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-Pyridin-3-yl-piperazine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C14H21N3O2 and its molecular weight is 263.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Activity in Acylation Chemistry
The derivative 2-(4-(pyridin-4-yl)piperazine-1-carboxamido)ethyl methacrylate was synthesized and used in the study of catalytic activity, particularly in the acylation of tert-butanol with acetic anhydride. This research highlights the potential application of pyridinyl piperazine derivatives in catalysis, showcasing their effectiveness in organic synthesis reactions (Mennenga et al., 2015).
Synthesis of Piperidine Derivatives
Research on the synthesis of 4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters, derived from serine, shows their transformation into piperidine derivatives. This demonstrates the role of pyridine derivatives in synthesizing complex organic structures, useful in diverse fields like medicinal chemistry (Acharya & Clive, 2010).
Antibacterial and Anthelmintic Activity
A study on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate revealed its moderate antibacterial and anthelmintic activities. This suggests the potential use of such compounds in developing new antibacterial and anthelmintic agents (Sanjeevarayappa et al., 2015).
Antimicrobial Activity of Pyridine Derivatives
The synthesis of pyridine-3-carboxylic acids and their amide derivatives led to the discovery of variable and modest antimicrobial activity against bacteria and fungi. This research opens up avenues for using pyridine derivatives in antimicrobial drug development (Patel, Agravat, & Shaikh, 2011).
Study of Molecular Configurations
Research involving 4-tert-Butyloxycarbonyl-6(S)-(hydroxymethyl)-3(S)-(1-methylethyl)piperazin-2-one, a related compound, provided insights into molecular configurations and interactions. Such studies are crucial for understanding the structural basis of chemical reactions and drug design (Kolter et al., 1996).
Activation of Carboxylic Acids
A study on the activation of carboxylic acids using dialkyl pyrocarbonates highlighted the use of tert-butyl esters in synthesizing anhydrides and esters. This research is significant in organic synthesis, particularly in esterification reactions and peptide synthesis (Pozdnev, 2009).
Safety and Hazards
Mechanism of Action
Target of Action
It is used as an organic chemical synthesis intermediate , which suggests that it may interact with various biological targets depending on the specific context of its use.
Mode of Action
As an intermediate in organic chemical synthesis, its interaction with its targets would depend on the specific chemical reactions it is involved in .
Biochemical Pathways
As an intermediate in organic chemical synthesis, it could potentially be involved in a wide range of biochemical pathways depending on its specific use .
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may have good bioavailability.
Result of Action
As an intermediate in organic chemical synthesis, its effects would depend on the specific chemical reactions it is involved in .
Action Environment
It is sensitive to air , suggesting that its stability and efficacy may be affected by exposure to air.
Properties
IUPAC Name |
tert-butyl 3-pyridin-3-ylpiperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-8-7-16-12(10-17)11-5-4-6-15-9-11/h4-6,9,12,16H,7-8,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZNVXDPMKDFHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407301 |
Source
|
Record name | 3-pyridin-3-yl-piperazine-1-carboxylic acid tert-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886771-02-4 |
Source
|
Record name | 3-pyridin-3-yl-piperazine-1-carboxylic acid tert-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30407301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-(pyridin-3-yl)piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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